molecular formula C10H11N3S B1288081 2-Thiomorpholinoisonicotinonitrile CAS No. 884507-30-6

2-Thiomorpholinoisonicotinonitrile

Cat. No. B1288081
CAS RN: 884507-30-6
M. Wt: 205.28 g/mol
InChI Key: MZIANIKUVGCEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Molecular Weight : 205.28 g/mol .

Molecular Structure Analysis

  • A thiomorpholine ring attached at position 4 of the pyridine ring .

Physical And Chemical Properties Analysis

  • Purity : Approximately 95% .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of thiomorpholine derivatives, such as 2-Thiomorpholinoisonicotinonitrile, in the realm of antimicrobial activity. Specifically, the synthesis of 4-thiomorpholine-4ylbenzohydrazide derivatives and their subsequent reactions with various substituted heterocyclic compounds have shown promising results. These derivatives have been tailored to increase the Log P value, aiming to enhance the microbial intracellular concentration and reduce microbial resistance. The antimicrobial activity of these newly synthesized compounds was confirmed, making them a significant contribution to the field of medicinal chemistry (Kardile & Kalyane, 2010).

Building Blocks in Medicinal Chemistry

Thiomorpholine and its derivatives, including this compound, are considered crucial building blocks in medicinal chemistry research. Notably, some analogues containing these moieties have even progressed to human clinical trials. The synthesis of novel bicyclic thiomorpholine building blocks like 3-Thia-6-azabicyclo[3.1.1]heptane and 3-Thia-8-azabicyclo[3.2.1]octane from inexpensive starting materials showcases the compound's versatility and its potential applications in creating drugs with novel biological profiles (Walker & Rogier, 2013).

Antitumor Activities

The compound has also been implicated in studies related to antitumor activities. Chiral Ru(II) complexes containing thiophene ligands, closely related to thiomorpholine derivatives, were synthesized and characterized for their antitumor activities. These complexes showed significant inhibitory effects against various tumor cell lines, including A549, HepG2, BEL-7402, and notably, the HeLa tumor cell line. The complexes were found to act as dual topoisomerase I and II poisons, causing DNA damage that led to cell cycle arrest through apoptosis (Wang et al., 2014).

Catalyst for Nitrophenol Reduction

The compound's derivatives have been utilized in creating hydrogels that function as selective support materials for the preparation of gold nanoparticles. These materials exhibited high catalytic activity for the reduction of 4-nitrophenol, showcasing the potential of this compound in catalytic applications and possibly in environmental remediation processes (Ilgın, Ozay, & Ozay, 2019).

properties

IUPAC Name

2-thiomorpholin-4-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIANIKUVGCEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594603
Record name 2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884507-30-6
Record name 2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.